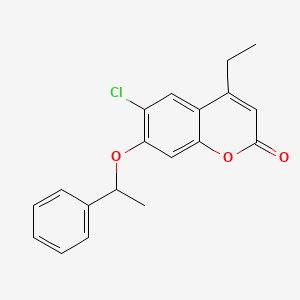![molecular formula C16H29N3O3 B3986026 N-(2-{[3-(4-morpholinyl)propyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B3986026.png)
N-(2-{[3-(4-morpholinyl)propyl]amino}-2-oxoethyl)cyclohexanecarboxamide
描述
N-(2-{[3-(4-morpholinyl)propyl]amino}-2-oxoethyl)cyclohexanecarboxamide, also known as N-CPAC, is a chemical compound that has been extensively studied for its potential biomedical applications. It is a cyclic amide derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of N-(2-{[3-(4-morpholinyl)propyl]amino}-2-oxoethyl)cyclohexanecarboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of various signaling pathways, including the nuclear factor-kappa B pathway, the mitogen-activated protein kinase pathway, and the phosphatidylinositol 3-kinase/Akt pathway. This compound may also interact with various cellular targets, including ion channels, transporters, and enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, this compound has been shown to exhibit antioxidant activity, to reduce oxidative stress, and to modulate the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to improve cognitive function and to reduce neuroinflammation in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(2-{[3-(4-morpholinyl)propyl]amino}-2-oxoethyl)cyclohexanecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to exhibit a wide range of biological activities, making it a potentially useful tool for studying various cellular processes. However, this compound also has some limitations for lab experiments. It is a relatively large and complex molecule, which may limit its bioavailability and cellular uptake. It may also exhibit off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(2-{[3-(4-morpholinyl)propyl]amino}-2-oxoethyl)cyclohexanecarboxamide. One area of interest is the development of this compound-based therapies for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of this compound-based therapies for the treatment of cancer, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify its cellular targets. Finally, the potential use of this compound as a diagnostic tool, either alone or in combination with other biomarkers, should be explored.
科学研究应用
N-(2-{[3-(4-morpholinyl)propyl]amino}-2-oxoethyl)cyclohexanecarboxamide has been extensively studied for its potential biomedical applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In particular, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the replication of various viruses, including HIV-1, hepatitis C virus, and influenza A virus.
属性
IUPAC Name |
N-[2-(3-morpholin-4-ylpropylamino)-2-oxoethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c20-15(13-18-16(21)14-5-2-1-3-6-14)17-7-4-8-19-9-11-22-12-10-19/h14H,1-13H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTPAQWSEFROBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1,6-dimethyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3985947.png)
![3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3985948.png)
![2-ethyl-5-methyl-3'-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-5'-phenyl-3H,3'H-4,4'-biimidazole](/img/structure/B3985950.png)
![methyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3985956.png)
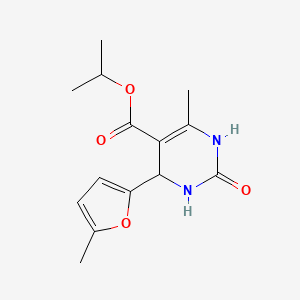

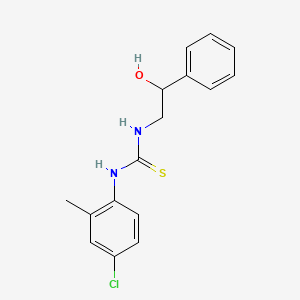
![2-(trifluoromethyl)-2,3-dihydro-11H-benzo[h]thieno[2,3-c]chromen-11-one](/img/structure/B3985996.png)
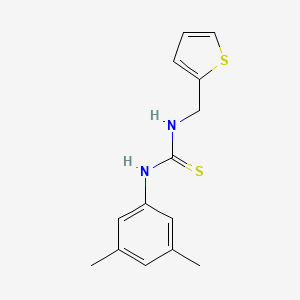
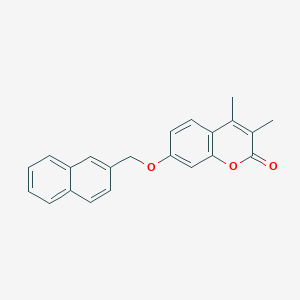
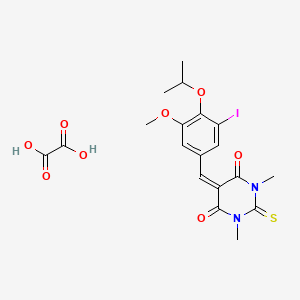

![N-[1-(4-ethoxyphenyl)ethyl]-2-furamide](/img/structure/B3986049.png)
